molecular formula C13H14N4O3S B097821 Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]- CAS No. 17895-40-8

Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-

Cat. No. B097821
CAS RN: 17895-40-8
M. Wt: 306.34 g/mol
InChI Key: HKOIFYLIHVRRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo] is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DABSA and is used in various fields of study, including analytical chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

DABSA has been widely used in scientific research as a reagent for the determination of various compounds. It has been used as a chromogenic reagent for the determination of amino acids, peptides, and proteins. DABSA has also been used in the determination of nitrite and nitrate in biological samples. Additionally, DABSA has been used as a pH indicator and as a reagent for the detection of metal ions.

Mechanism Of Action

The mechanism of action of DABSA is not fully understood. However, it is known to react with various compounds, resulting in the formation of colored products. The reaction involves the formation of an azo compound, which is responsible for the color formation.

Biochemical And Physiological Effects

DABSA has no known biochemical or physiological effects. It is a synthetic compound that is used solely for research purposes.

Advantages And Limitations For Lab Experiments

DABSA has several advantages for use in lab experiments. It is relatively easy to synthesize, and the reagent is stable and has a long shelf life. Additionally, DABSA is highly selective and sensitive, making it ideal for the determination of various compounds.
However, DABSA also has some limitations. It is a hazardous compound that requires careful handling due to its potential toxicity. Additionally, DABSA is not suitable for use in biological samples, as it can interfere with the results.

Future Directions

There are several future directions for the use of DABSA in scientific research. One potential application is in the determination of amino acids and peptides in biological samples. Additionally, DABSA could be used in the development of new pH indicators and metal ion sensors. Further research is needed to explore the full potential of DABSA in these areas.
Conclusion:
In conclusion, Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo] is a unique compound that has gained significant attention in scientific research. It is commonly used as a reagent for the determination of various compounds and has several advantages and limitations for use in lab experiments. Further research is needed to explore the full potential of DABSA in various fields of study.

Synthesis Methods

DABSA can be synthesized through the diazotization of 2,4-diamino-5-methylbenzenesulfonic acid followed by coupling with 4-aminobenzoic acid. The process involves the use of strong acids and requires careful handling due to the potential hazards involved.

properties

CAS RN

17895-40-8

Product Name

Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C13H14N4O3S/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20/h2-7H,14-15H2,1H3,(H,18,19,20)

InChI Key

HKOIFYLIHVRRCI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)O

Other CAS RN

17895-40-8

Origin of Product

United States

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